
Methyl(2-methylphenoxy)di(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two isopropyl groups, a methyl group, and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 2-methylphenol with chloromethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the silicon atom, displacing the chloride ion. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Compounds with different functional groups replacing the phenoxy group.
Scientific Research Applications
Methyl(2-methylphenoxy)di(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl(2-methylphenoxy)di(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethoxysilane
- Methyltriethoxysilane
- Dimethyldiphenoxysilane
Uniqueness
Methyl(2-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds
Properties
CAS No. |
59646-03-6 |
|---|---|
Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
methyl-(2-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C14H24OSi/c1-11(2)16(6,12(3)4)15-14-10-8-7-9-13(14)5/h7-12H,1-6H3 |
InChI Key |
ICUQSXNJIOWWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O[Si](C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


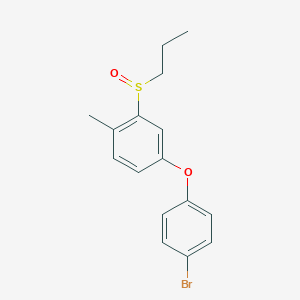
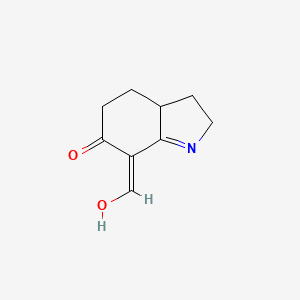
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)


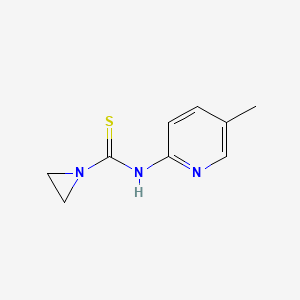
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
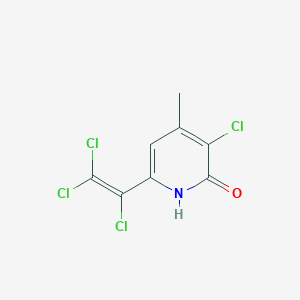
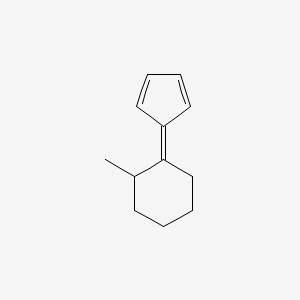
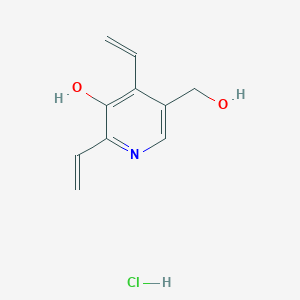

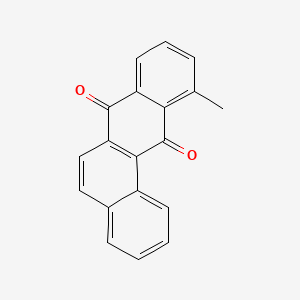

![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
